(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(3-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(3-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions The process begins with the preparation of the triazole and thiazole rings, followed by their fusion to form the triazolo[3,2-b][1,3]thiazole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(3-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(3-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(3-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in functional groups and overall reactivity.
Phenolic Compounds: Compounds like genistein and apigenin share some structural similarities and biological activities.
Uniqueness
(5Z)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(3-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H14N4O4S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(5Z)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[(3-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H14N4O4S/c1-28-16-8-5-13(6-9-16)7-10-18-21-20-23(22-18)19(25)17(29-20)12-14-3-2-4-15(11-14)24(26)27/h2-12H,1H3/b10-7+,17-12- |
InChI Key |
ZFKWRAVDAKJPTH-VXGMZCCXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/SC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=N2 |
Origin of Product |
United States |
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